1,4-Bis(2,6-dimethylpyridin-4-yl)benzene
Overview
Description
1,4-Bis(2,6-dimethylpyridin-4-yl)benzene is an organic compound with the molecular formula C20H20N2 It is a derivative of benzene with two pyridyl groups attached at the 1 and 4 positions, each pyridyl group being substituted with two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2,6-dimethylpyridin-4-yl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of 1,4-dibromobenzene with 2,6-dimethyl-4-pyridylboronic acid in the presence of a palladium catalyst and a base.
Sonogashira Coupling Reaction: Another method involves the coupling of 1,4-diiodobenzene with 2,6-dimethyl-4-pyridylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the Suzuki-Miyaura coupling reaction due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,6-dimethylpyridin-4-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridyl derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
1,4-Bis(2,6-dimethylpyridin-4-yl)benzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-Bis(2,6-dimethylpyridin-4-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its pyridyl groups, forming stable complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
1,4-Bis(2,6-dimethylpyridin-4-yl)benzene can be compared with other similar compounds, such as:
1,4-Bis(4-pyridyl)benzene: Lacks the methyl groups on the pyridyl rings, resulting in different steric and electronic properties.
1,4-Bis(2,6-dimethyl-4-pyridyl)ethene: Contains an ethene linker instead of a benzene ring, leading to different reactivity and applications.
1,4-Dihydropyridine: A different class of compounds with notable medicinal properties, including calcium channel blocking activity.
Properties
IUPAC Name |
4-[4-(2,6-dimethylpyridin-4-yl)phenyl]-2,6-dimethylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-13-9-19(10-14(2)21-13)17-5-7-18(8-6-17)20-11-15(3)22-16(4)12-20/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMQKAGQIXYIQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC=C(C=C2)C3=CC(=NC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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